molecular formula C9H12N2O4S B1594448 4-Nitro-n-propylbenzenesulfonamide CAS No. 23530-47-4

4-Nitro-n-propylbenzenesulfonamide

Cat. No. B1594448
CAS RN: 23530-47-4
M. Wt: 244.27 g/mol
InChI Key: WPVVWLXGHXMNMA-UHFFFAOYSA-N
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Description

4-Nitro-n-propylbenzenesulfonamide is a chemical compound with the CAS Number: 23530-47-4 and a molecular weight of 244.27 .

Scientific Research Applications

Versatility in Amine Synthesis

4-Nitrobenzenesulfonamides, including 4-Nitro-n-propylbenzenesulfonamide, have been recognized for their exceptional versatility in the preparation of secondary amines. They are prepared from primary amines and can undergo smooth alkylation to yield N-alkylated sulfonamides. These sulfonamides can be readily deprotected, yielding secondary amines in high yields. This process has been illustrated in studies like Fukuyama et al. (1995) (Fukuyama, Jow, & Cheung, 1995).

Photolysis and Photooxidation Studies

The compound has been involved in photooxidation studies. For instance, Miller and Crosby (1983) researched the irradiation of related compounds like 4-chloroaniline or N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions, yielding products like 4-chloronitrobenzene (Miller & Crosby, 1983).

Crystallography and Molecular Structure Analysis

The crystal structure of related sulfonamide compounds, such as oryzalin (a derivative of 4-dipropylamino-3,5-dinitrobenzenesulfonamide), has been studied to understand its molecular arrangement and interactions. Kang et al. (2015) provided insights into these structures, contributing to the understanding of herbicidal properties (Kang, Kim, Jeon, & Kim, 2015).

Computational Studies and Chemical Properties

Murthy et al. (2018) conducted a comprehensive study on a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, covering aspects from structural characterization to computational analysis. This study contributes to the understanding of the chemical and physical properties of such sulfonamides (Murthy et al., 2018).

Chemical Sensitivity Enhancement in Analytical Chemistry

In analytical chemistry, 4-nitrobenzenesulfonyl chloride, a related compound, has been used to enhance the detection of estrogens in biological fluids, showcasing the practical utility of nitrobenzenesulfonamides in increasing sensitivity for trace biological compounds (Higashi et al., 2006).

Safety And Hazards

The safety information for 4-Nitro-n-propylbenzenesulfonamide includes several hazard statements: H302-H312-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-nitro-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-5-3-8(4-6-9)11(12)13/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVVWLXGHXMNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946288
Record name 4-Nitro-N-propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-n-propylbenzenesulfonamide

CAS RN

23530-47-4
Record name NSC30345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-N-propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Yrjölä, T Parkkari, D Navia-Paldanius… - European journal of …, 2016 - Elsevier
To date, many known G protein-coupled receptor 55 (GPR55) ligands are those identified among the cannabinoids. In order to further study the function of GPR55, new potent and …
Number of citations: 23 www.sciencedirect.com
X Zeng, Y Tu, Z Zhang, C You, J Wu… - The Journal of Organic …, 2019 - ACS Publications
A robust transition-metal-free one-step strategy for the synthesis of ynamides from sulfonamides and (Z)-1,2-dichloroalkenes or alkynyl chlorides is presented. This method is not only …
Number of citations: 33 pubs.acs.org

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